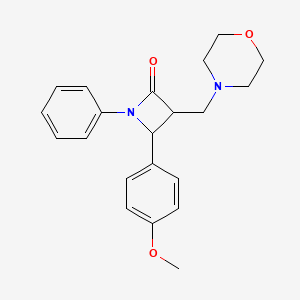

4-(4-Methoxyphenyl)-3-(morpholinomethyl)-1-phenyl-2-azetanone

Beschreibung

4-(4-Methoxyphenyl)-3-(morpholinomethyl)-1-phenyl-2-azetanone is a β-lactam (azetanone) derivative characterized by a strained four-membered ring core. Its structure includes three key substituents:

- 4-Methoxyphenyl group: Attached at position 4, this electron-donating substituent may influence electronic properties and metabolic stability.

- Phenyl group: Positioned at N1, this aromatic moiety may enhance lipophilicity and π-π stacking interactions.

Eigenschaften

IUPAC Name |

4-(4-methoxyphenyl)-3-(morpholin-4-ylmethyl)-1-phenylazetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-25-18-9-7-16(8-10-18)20-19(15-22-11-13-26-14-12-22)21(24)23(20)17-5-3-2-4-6-17/h2-10,19-20H,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRUJQZNYIGQEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3)CN4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>52.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817682 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-3-(morpholinomethyl)-1-phenyl-2-azetanone typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methoxyphenyl)-3-(morpholinomethyl)-1-phenyl-2-azetanone can undergo various chemical reactions, including:

Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

Reduction: The azetanone ring can be reduced to form more stable amine derivatives.

Substitution: The morpholinomethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the azetanone ring can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have indicated that compounds similar to 4-(4-methoxyphenyl)-3-(morpholinomethyl)-1-phenyl-2-azetanone exhibit significant anticancer activity. Research has shown that analogs of this compound can interact with various cellular pathways involved in cancer proliferation. For instance, the compound has been investigated for its ability to inhibit tumor growth through modulation of signaling pathways related to apoptosis and cell cycle regulation .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that derivatives of this compound possess activity against a range of bacterial strains, suggesting potential use in developing new antibiotics .

Neuroprotective Effects

Another area of interest is the neuroprotective effects associated with this compound. Research indicates that it may help mitigate neurodegenerative processes, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and other forms of dementia .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal highlighted the effectiveness of a derivative of this compound in inhibiting the growth of HeLa cervical cancer cells. The research utilized spectroscopic techniques to analyze protein interactions and demonstrated significant antiproliferative effects linked to alterations in protein expression involved in apoptosis .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, various derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a promising inhibitory effect, paving the way for further development into therapeutic agents against resistant bacterial strains .

Wirkmechanismus

The mechanism of action of 4-(4-Methoxyphenyl)-3-(morpholinomethyl)-1-phenyl-2-azetanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Activity

Evidence from chalcone derivatives (α,β-unsaturated ketones) highlights the critical role of substituent electronegativity on inhibitory activity (IC50). For example:

- Cardamonin (non-piperazine chalcone) with hydroxyl groups at ortho/para positions on ring A exhibits an IC50 of 4.35 μM .

- Compound 2j (chalcone with bromine and fluorine substituents) shows an IC50 of 4.703 μM , while 2h (chlorine and methoxy substituents) has a higher IC50 of 13.82 μM .

Key Insight : Electron-withdrawing groups (e.g., Br, F) enhance activity compared to electron-donating groups (e.g., methoxy). The methoxyphenyl group in the target compound may reduce potency relative to analogs with halogen substituents.

Morpholinomethyl vs. Piperazine/Pyrrolidine Substituents

- Morpholinomethyl Group: The oxygen atom in morpholine enhances hydrogen-bonding capacity and aqueous solubility compared to nitrogen-containing rings like piperazine or pyrrolidine .

- Pyrrolidinylmethyl Analogs: describes 4-(4-Methoxyphenyl)-1-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone, where the five-membered pyrrolidine ring (one nitrogen) may reduce solubility compared to morpholine .

Ring Puckering and Conformational Stability

The β-lactam ring’s puckering (distortion from planarity) influences reactivity and biological activity. defines puckering coordinates for monocyclic rings, noting that substituents like morpholinomethyl may induce steric effects or electronic perturbations, altering ring strain .

Data Tables

Table 1: Substituent Effects on Chalcone IC50 Values ()

| Compound | Ring A Substituents | Ring B Substituents | IC50 (μM) |

|---|---|---|---|

| Cardamonin | 2-OH, 4-OH | None | 4.35 |

| 2j | 4-Br, 2-OH, 5-I | 4-F | 4.703 |

| 2h | 4-Cl, 2-OH, 5-I | 4-OCH3 | 13.82 |

| 2p | 2-OH, 5-I, 4-OCH3 | 4-OCH3 | 70.79 |

Trend : Decreasing electronegativity at para positions correlates with reduced potency.

Table 2: Comparison of Nitrogen/Oxygen Heterocycles

Biologische Aktivität

4-(4-Methoxyphenyl)-3-(morpholinomethyl)-1-phenyl-2-azetanone, a compound with the CAS number 478049-85-3, is of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C21H24N2O3, with a molecular weight of 352.43 g/mol. Key physical properties include:

- Boiling Point : 566.8 ± 50.0 °C (Predicted)

- Density : 1.202 ± 0.06 g/cm³ (Predicted)

- pKa : 6.29 ± 0.10 (Predicted) .

Anticancer Properties

Research indicates that derivatives of azetidinones, including compounds similar to this compound, exhibit notable antiproliferative activity against various cancer cell lines. For instance, studies have shown that azetidinone derivatives can inhibit cell growth in human cancer cell lines such as MCF7 (breast carcinoma) and HT-29 (colon carcinoma) .

Table 1: Antiproliferative Activity of Azetidinone Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 0.5 |

| Compound B | HT-29 | 0.8 |

| Compound C | M21 | 0.7 |

The mechanism by which these compounds exert their effects often involves disruption of the cell cycle and induction of apoptosis. Specifically, they may bind to β-tubulin at the colchicine-binding site, leading to cytoskeletal disruption and subsequent cell death . Additionally, they have been shown to block angiogenesis in chick chorioallantoic membrane assays, indicating their potential in inhibiting tumor growth .

Structure-Activity Relationships (SAR)

The biological activity of azetidinones is closely linked to their structural features. Modifications on the phenyl rings or the morpholino group can significantly enhance or reduce their antiproliferative effects. For example, the presence of electron-donating groups on the aromatic rings has been correlated with increased potency against cancer cells .

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Electron-donating groups | Increased potency |

| Morpholino substitution | Enhanced solubility |

| Aromatic ring modifications | Variable effects |

Case Studies

A notable case study involved the evaluation of several azetidinone derivatives in animal models for their cholesterol-lowering effects. The study demonstrated that certain derivatives exhibited significant reductions in total plasma cholesterol levels in cholesterol-fed hamsters, suggesting a potential therapeutic application in hyperlipidemia .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-Methoxyphenyl)-3-(morpholinomethyl)-1-phenyl-2-azetanone, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with a thiosemicarbazide precursor (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) and react with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux (2–3 hours) to form intermediates like thiazolidinones .

- Step 2 : Introduce morpholinomethyl groups via nucleophilic substitution or Mannich-type reactions. Optimize stoichiometry (e.g., 1:1.2 molar ratio of morpholinomethyl benzaldehyde to the core scaffold) to minimize side products.

- Step 3 : Purify via recrystallization (DMF/ethanol) or column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor yields using TLC and confirm purity via melting point analysis .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodology :

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC for morpholinomethyl (-CH2-N-) and methoxyphenyl (-OCH3) groups. Compare chemical shifts with analogous azetidinones (e.g., δ 3.7–4.1 ppm for azetidinone ring protons) .

- X-ray crystallography : Use SHELX programs (SHELXS for structure solution, SHELXL for refinement). Validate using R-factor (<5%) and residual electron density maps .

- FT-IR : Confirm lactam carbonyl (C=O) stretch at ~1750–1700 cm⁻¹ and morpholine C-N stretches at ~1100 cm⁻¹ .

Q. What are the typical impurities encountered during synthesis, and how are they identified?

- Methodology :

- Common impurities : Unreacted morpholinomethyl benzaldehyde (detected via TLC at Rf ~0.6 in ethyl acetate) or dimerized byproducts.

- Identification : Use HPLC-MS (ESI+) to detect molecular ion peaks (e.g., m/z 380.52 for the target vs. m/z 205.25 for unreacted aldehyde) .

Advanced Research Questions

Q. How can Cremer-Pople puckering coordinates be applied to analyze the azetidinone ring conformation?

- Methodology :

- Step 1 : Obtain X-ray coordinates. Define the mean plane of the azetidinone ring using least-squares fitting.

- Step 2 : Calculate puckering amplitude (q) and phase angle (θ) via Cremer-Pople parameters. For a four-membered ring, use the formula:

, where are deviations from the mean plane. - Step 3 : Compare with literature values (e.g., q = 0.5–0.7 Å for strained β-lactams). High q indicates significant puckering, affecting reactivity in ring-opening reactions .

Q. What strategies resolve discrepancies in crystallographic data during structure refinement?

- Methodology :

- Issue 1 : Twinning or disorder in morpholinomethyl groups. Use SHELXL’s TWIN/BASF commands for twinned data or PART/SUMP restraints for disordered moieties .

- Issue 2 : Residual electron density near the methoxyphenyl group. Apply Hirshfeld atom refinement (HAR) or DFT-based charge density analysis to model weak interactions (e.g., C-H···O) .

Q. How can computational methods predict the compound’s reactivity in ring-opening reactions?

- Methodology :

- Step 1 : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. Identify nucleophilic attack sites (e.g., β-lactam carbonyl carbon).

- Step 2 : Simulate transition states for ring-opening with water or amines. Calculate activation energies (ΔG‡) to compare reactivity with analogs (e.g., ΔG‡ < 20 kcal/mol indicates high susceptibility to hydrolysis) .

Q. How do steric effects from the morpholinomethyl group influence regioselectivity in derivatization reactions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.